5-IAF

Protein labeling Enzyme activity Ca²⁺-ATPase

Mixed-isomer fluorescein probes cause inconsistent labeling; maleimide conjugates lose signal via retro-Michael addition. 5-IAF, a single-isomer sulfhydryl-reactive probe, forms irreversible thioether bonds with cysteine residues at pH 7.0-7.5. • Ex/Em ~494/518 nm; ε >80,000 M⁻¹cm⁻¹; quantum yield up to 0.95 • Stable under reducing conditions (DTT, β-mercaptoethanol) • Compatible with MS-based proteomics (CID reporter ion m/z 422) Supplied ≥95% (HPLC); shipped under dry ice. For research use only.

Molecular Formula C22H14INO6
Molecular Weight 515.3 g/mol
CAS No. 63368-54-7
Cat. No. B1672876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-IAF
CAS63368-54-7
SynonymsFlu-IA;  Flu IA;  FluIA;  5-IAF;  5 IAF;  5IAF;  5-Iodoacetamidofluorescein;  5 Iodoacetamidofluorescein;  5Iodoacetamidofluorescein; 
Molecular FormulaC22H14INO6
Molecular Weight515.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)CI)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
InChIInChI=1S/C22H14INO6/c23-10-20(27)24-11-1-4-15-14(7-11)21(28)30-22(15)16-5-2-12(25)8-18(16)29-19-9-13(26)3-6-17(19)22/h1-9,25-26H,10H2,(H,24,27)
InChIKeyUATCLPJEZJKNHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-IAF: Single-Isomer Thiol-Specific Bioconjugation Probe


5-Iodoacetamidofluorescein (5-IAF) is a sulfhydryl-reactive fluorescent probe consisting of a fluorescein fluorophore conjugated to an iodoacetamide reactive group [1]. As a single-isomer derivative of fluorescein, 5-IAF offers defined, reproducible labeling stoichiometry and consistent photophysical properties, unlike mixed-isomer formulations that can introduce experimental variability [1]. The compound reacts specifically with free thiol groups (cysteine residues) on proteins and peptides at near-physiological pH (7.0–7.5), forming stable thioether bonds . With excitation/emission maxima of approximately 494/518 nm, an extinction coefficient of >80,000 M⁻¹cm⁻¹, and a quantum yield of up to 0.95, 5-IAF provides bright green fluorescence fully compatible with standard FITC filter sets and the 488 nm argon-ion laser line .

Performance Risks of Alternative Thiol-Reactive Derivatives


Although multiple thiol-reactive fluorescein derivatives are commercially available (e.g., fluorescein-5-maleimide, mixed-isomer FITC, and 5-IAF), they are not functionally interchangeable. Critical differences exist in reactive group chemistry, labeling kinetics, functional preservation of the labeled biomolecule, and photophysical performance. For example, the iodoacetamide group of 5-IAF forms an irreversible, stable thioether linkage with cysteine thiols, whereas maleimide-based reagents can undergo retro-Michael addition, leading to label loss over time [1]. Moreover, substitution with alternative probes without accounting for these quantifiable differences can compromise assay reproducibility, alter biomolecule function, or reduce detection sensitivity. The following evidence guide documents the specific, measurable advantages of 5-IAF that justify its selection over closest analogs in demanding research and industrial applications.

Quantified Differentiation vs. Fluorescent Analogs


Enzymatic Function Preservation vs. Maleimide

5-IAF labeling of sarcoplasmic reticulum Ca²⁺,Mg²⁺-ATPase at a density of 1 mol/mol ATPase results in no loss of Ca²⁺-transporting activity relative to untreated controls [1]. In contrast, the structurally related eosin analog (5-iodoacetamido eosin, IAE) reduces Ca²⁺-transporting activity to 20% of the control at the same labeling density [1]. While fluorescein-5-maleimide is a widely used thiol-reactive dye, its maleimide group can undergo retro-Michael addition, potentially releasing the label over time and compromising long-term stability [2]. This functional preservation and stable conjugation make 5-IAF a superior choice for experiments requiring retention of native protein activity.

Protein labeling Enzyme activity Ca²⁺-ATPase Sarcoplasmic reticulum Functional preservation

Detection Sensitivity vs. IAEDANS

5-IAF demonstrates an extinction coefficient (ε) of >80,000 M⁻¹cm⁻¹ at its absorption maximum (498 nm) . This is approximately 14-fold greater than the extinction coefficient of IAEDANS (ε = 5,700 M⁻¹cm⁻¹ at 336 nm), another widely used sulfhydryl-reactive fluorescent probe [1]. This substantial difference in molar absorptivity directly translates to higher fluorescence brightness and superior detection sensitivity in applications such as fluorescence microscopy, flow cytometry, and gel-based assays.

Fluorescence spectroscopy Detection sensitivity Extinction coefficient Protein labeling Signal-to-noise ratio

Isomer Consistency and Brightness vs. FITC

5-IAF is a single-isomer compound, ensuring defined and reproducible labeling stoichiometry and consistent photophysical properties [1]. In contrast, FITC is typically supplied as a mixed isomer (5/6-FITC), which can introduce batch-to-batch variability and complicate quantitative analysis . Furthermore, 5-IAF exhibits a quantum yield of up to 0.95 , which is higher than the commonly reported quantum yield for FITC (0.79–0.92) . This combination of single-isomer consistency and high quantum yield makes 5-IAF a more reliable and brighter choice for quantitative fluorescence applications.

Fluorescence brightness Quantum yield Isomer purity Reproducibility Bioconjugation

Cysteine Peptide Identification by Unique Reporter Ion

When 5-IAF is used to label cysteine-containing peptides and analyzed by nanoLC-ESI-Q-TOF or MALDI-TOF MS/MS, it generates a strong and unique reporter ion at m/z 422 under collision-induced dissociation (CID) conditions [1]. This reporter ion, derived from the fluorescein-labeled cysteine immonium fragment (fC, m/z 463), enables precursor ion scanning for selective identification of cysteine-containing peptides [1]. This capability is not reported for unlabeled peptides or those labeled with standard iodoacetamide. Additionally, the fluorescein tag confers high affinity for metal-chelating materials with iminodiacetic acid functional groups, allowing for selective enrichment of fluorescein-tagged peptides from complex mixtures [1].

Mass spectrometry Proteomics Cysteine labeling Reporter ion Selective enrichment

Differential Fragment Labeling on ATPase

Following labeling of sarcoplasmic reticulum ATPase at 1 mol/mol density, limited tryptic digestion reveals that 5-IAF labels both A1 and B fragments, whereas IAEDANS labels exclusively the B fragment [1]. This differential labeling pattern indicates that 5-IAF and IAEDANS target distinct subsets of cysteine residues within the ATPase structure. This property allows researchers to use 5-IAF to probe different structural regions or conformational states of the protein that may not be accessible to other probes like IAEDANS.

Protein structure Site-specific labeling Tryptic digestion Fragment mapping Conformational probing

Conjugate Stability vs. Maleimide Adducts

The iodoacetamide group of 5-IAF reacts with protein thiols to form a stable thioether linkage . In contrast, maleimide-based reagents such as fluorescein-5-maleimide form a succinimidyl thioether that can undergo retro-Michael addition in the presence of free thiols (e.g., glutathione, β-mercaptoethanol), leading to label transfer or loss over time [1]. This fundamental difference in conjugate stability is critical for applications requiring long-term storage of labeled biomolecules or experiments conducted in reducing environments.

Bioconjugation stability Thioether bond Retro-Michael addition Label retention Long-term storage

High-Impact Applications of 5-IAF


Cysteine Peptide Enrichment and LC-MS/MS Identification

5-IAF is ideally suited for mass spectrometry-based proteomics workflows requiring selective detection of cysteine-containing peptides. As demonstrated by Chen et al. (2008) [1], 5-IAF labeling generates a unique reporter ion (m/z 422) under CID conditions, enabling precursor ion scanning for specific identification of cysteine peptides. Additionally, the fluorescein tag facilitates selective enrichment using metal-chelate chromatography. This application leverages 5-IAF's specific and stable thiol reactivity and its unique MS fragmentation signature.

Functional Enzyme Labeling for Activity Studies

For experiments where retention of enzymatic function is paramount, 5-IAF is a superior choice. Evidence shows that labeling Ca²⁺-ATPase with 5-IAF at a density of 1 mol/mol has no detrimental effect on Ca²⁺-transporting activity, in contrast to other probes like IAE which cause an 80% reduction in activity [2]. Furthermore, its distinct fragment labeling pattern (both A1 and B fragments) allows for probing different structural regions of the enzyme [2]. This makes 5-IAF particularly valuable for FRET-based conformational studies, where it has been successfully used as an acceptor paired with IAEDANS as a donor to measure inter- and intramolecular distances [3].

High-Sensitivity Fluorescence Microscopy and Flow Cytometry

5-IAF provides high-sensitivity detection in fluorescence microscopy and flow cytometry due to its high extinction coefficient (>80,000 M⁻¹cm⁻¹) and quantum yield (up to 0.95) . Its single-isomer composition ensures consistent and reproducible labeling [4], and its spectral properties (Ex/Em ~494/518 nm) are fully compatible with standard FITC filter sets and the 488 nm argon-ion laser [4]. The stable thioether linkage formed with protein thiols ensures that the fluorescent signal remains associated with the target biomolecule during imaging and analysis .

Stable Bioconjugation for Reducing Environments and Long-Term Storage

When experimental protocols involve reducing agents (e.g., DTT, β-mercaptoethanol) or require long-term storage of labeled conjugates, the iodoacetamide chemistry of 5-IAF offers a critical advantage. The resulting thioether bond is resistant to thiol exchange and retro-Michael addition, unlike maleimide-based conjugates which can undergo label loss over time [5]. This stability is essential for applications such as Western blotting, where reducing conditions are standard, and for the preparation of fluorescent antibody or protein probes intended for repeated use.

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